molecular formula C4H9N3O2 B1454168 Iminohydrazinoacetic acid ethyl ester CAS No. 53085-26-0

Iminohydrazinoacetic acid ethyl ester

Cat. No.: B1454168
CAS No.: 53085-26-0
M. Wt: 131.13 g/mol
InChI Key: MPSVVZLIWUIPOL-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . They are often responsible for the pleasant, sometimes fruity, fragrances of some natural products .


Synthesis Analysis

Esters can be synthesized through a process known as esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .


Molecular Structure Analysis

Esters have a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The R groups represent any alkyl or aryl group .


Chemical Reactions Analysis

Esters can undergo a number of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . For example, the hydrolysis of an ester under acidic or basic conditions can yield a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

Esters are often characterized by pleasant smells. They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water .

Scientific Research Applications

Biomedical Applications of Hyaluronan Esters

Hyaluronan derivatives, such as ethyl and benzyl hyaluronan esters, have been developed for various clinical applications due to their biocompatible and degradable properties. These materials, obtained through the chemical modification of hyaluronan, show promise in numerous clinical applications, from tissue engineering to drug delivery systems. The type and extent of esterification significantly influence their biological properties, offering a spectrum of polymers with varied physico-chemical characteristics (Campoccia et al., 1998).

Ethyl Esters in Food and Beverages

Ethyl carbamate, or urethane, the ethyl ester of carbamic acid, has been identified in fermented foods and beverages. It is considered genotoxic and carcinogenic, highlighting the importance of monitoring and controlling its levels in consumables. This research emphasizes the significance of understanding the chemical pathways and potential health impacts of esters present in food and beverage products (Weber & Sharypov, 2009).

Ester Formation by Yeasts

Research on the production of ethyl acetate by yeasts offers insights into the biological processes involving esterification, which might be relevant when considering the metabolic pathways and industrial applications of compounds like Iminohydrazinoacetic acid ethyl ester. Yeasts can produce organic esters, such as ethyl acetate, under specific conditions, which are used in the food industry for flavoring and preservation purposes (Tabachnick & Joslyn, 1953).

Mechanism of Action

While the mechanism of action of esters can vary depending on their specific structure and the biological context, some esters are known to inhibit certain enzymes, modulate receptor activity, or undergo metabolism to yield active compounds .

Safety and Hazards

The safety and hazards associated with esters depend on their specific structure. For example, ethyl acetate, a common ester, is highly flammable and can cause serious eye irritation .

Future Directions

The future directions in the field of ester research could involve the development of new synthetic methods, the exploration of novel applications of esters in industry and medicine, and the design of esters with improved safety profiles .

Properties

IUPAC Name

ethyl 2-amino-2-hydrazinylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVVZLIWUIPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-amino-2-thioxoacetate (5) (5 g, 37.5 mmol) was dissolved in ethanol and cooled to 0° C. Hydrazine in THF (1M, 37.5 mmol) was added dropwise and stirred at ambient temperature for 1 h. The reaction mixture was concentrated, white flakes of ethyl 2-amino-2-hydrazonoacetate were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
37.5 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Iminohydrazinoacetic acid ethyl ester
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Iminohydrazinoacetic acid ethyl ester
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Iminohydrazinoacetic acid ethyl ester
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Iminohydrazinoacetic acid ethyl ester

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